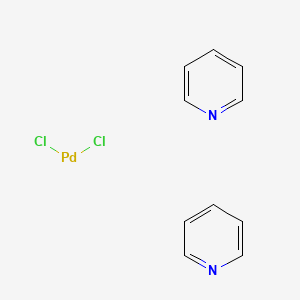

Dichlorobis(pyridine)palladium(II)

説明

特性

IUPAC Name |

dichloropalladium;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJDBPACANOPMA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of dichlorobis(pyridine)palladium(II)

An In-Depth Technical Guide to the Synthesis and Characterization of Dichlorobis(pyridine)palladium(II)

Abstract

Dichlorobis(pyridine)palladium(II), [PdCl₂(py)₂], is a cornerstone coordination complex that serves as a vital and air-stable precatalyst in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its well-defined square planar geometry and predictable reactivity make it an ideal starting material for generating catalytically active Pd(0) species in situ. This guide provides a comprehensive, field-proven methodology for the synthesis of [PdCl₂(py)₂], detailing the underlying chemical principles and experimental protocols. Furthermore, it establishes a self-validating framework for the thorough characterization of the compound using a suite of analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside X-ray crystallography and elemental analysis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to preparing and verifying this essential palladium complex.

Introduction: The Significance of [PdCl₂(py)₂]

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, fundamentally changing the landscape of pharmaceutical, agrochemical, and materials science research.[1][2] The efficacy of these reactions often hinges on the choice of the palladium precursor. Dichlorobis(pyridine)palladium(II) is a widely used Pd(II) precatalyst due to its ease of synthesis, crystalline nature, and stability under ambient conditions, which contrasts with the air-sensitivity of many Pd(0) complexes.[3]

The complex features a central palladium(II) ion coordinated in a square planar geometry. The two pyridine and two chloride ligands are typically arranged in a trans configuration, which is the thermodynamically more stable isomer.[4] Its molecular formula is C₁₀H₁₀Cl₂N₂Pd, and it has a molecular weight of approximately 335.53 g/mol .[5][6][7] The utility of [PdCl₂(py)₂] lies in its role as a precursor to the active Pd(0) species required for the catalytic cycle of reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][8] This guide provides an expert-level walkthrough of its preparation and validation.

Synthesis of Dichlorobis(pyridine)palladium(II)

Principle of the Reaction

The synthesis is a straightforward ligand displacement reaction. It begins with a soluble palladium(II) salt, typically palladium(II) chloride (PdCl₂). Since PdCl₂ is poorly soluble in many common solvents, it is often first converted to a more labile, soluble complex like tetrachloropalladate(II) ([PdCl₄]²⁻) by reaction with an alkali metal chloride, or a nitrile adduct like dichlorobis(acetonitrile)palladium(II) ([PdCl₂(CH₃CN)₂]).[9] The weakly coordinating acetonitrile or excess chloride ligands are then readily displaced by the stronger σ-donating pyridine ligands to precipitate the desired, less soluble dichlorobis(pyridine)palladium(II) product.

The reaction is: [PdCl₂(CH₃CN)₂] + 2 C₅H₅N → [PdCl₂(C₅H₅N)₂]↓ + 2 CH₃CN

This approach is favored because it proceeds under mild conditions and the product's low solubility in the reaction medium drives the reaction to completion and simplifies purification.

Materials, Reagents, and Equipment

Reagents:

-

Palladium(II) Chloride (PdCl₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Pyridine (C₅H₅N), anhydrous

-

Diethyl ether (for washing)

-

Deionized water (for washing)

Equipment:

-

Round-bottom flask with stir bar

-

Condenser

-

Heating mantle or oil bath

-

Schlenk line or inert atmosphere setup (Argon or Nitrogen)

-

Büchner funnel and filter flask

-

Vacuum pump

-

Standard laboratory glassware

Detailed Experimental Protocol

-

Preparation of the Acetonitrile Adduct: In a 100 mL round-bottom flask, suspend palladium(II) chloride (1.0 g, 5.64 mmol) in 30 mL of anhydrous acetonitrile.

-

Causality: Using acetonitrile as the solvent and reactant forms the soluble intermediate [PdCl₂(CH₃CN)₂], which is more reactive than the polymeric solid PdCl₂.[10]

-

-

Reaction Mixture Reflux: Fit the flask with a reflux condenser under an inert atmosphere (e.g., Argon). Heat the mixture to reflux (approx. 82°C) with stirring for 1 hour. The initial brown suspension of PdCl₂ should dissolve to form a clear, reddish-brown solution of [PdCl₂(CH₃CN)₂].

-

Addition of Pyridine: Cool the solution to room temperature. While stirring, add pyridine (1.0 mL, 12.4 mmol, ~2.2 equivalents) dropwise via syringe.

-

Causality: A bright yellow precipitate of [PdCl₂(py)₂] will form almost immediately upon addition of pyridine, which is a stronger ligand than acetonitrile. Using a slight excess of pyridine ensures complete displacement.

-

-

Reaction Completion: Stir the resulting yellow suspension at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation of Product: Collect the yellow solid by vacuum filtration using a Büchner funnel.

-

Purification by Washing: Wash the precipitate sequentially with deionized water (2 x 15 mL), acetonitrile (1 x 15 mL), and finally diethyl ether (2 x 15 mL).

-

Causality: The water wash removes any pyridinium hydrochloride byproduct, the acetonitrile wash removes unreacted [PdCl₂(CH₃CN)₂], and the ether wash removes residual pyridine and helps to dry the solid.

-

-

Drying: Dry the final product under high vacuum for several hours. A typical yield is >90%.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Dichlorobis(pyridine)palladium(II).

Safety Considerations

-

Palladium Compounds: Palladium compounds can be harmful if swallowed or inhaled.[5][11] Handle in a well-ventilated area or fume hood.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.

-

Acetonitrile: Acetonitrile is a flammable liquid and is toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

Characterization of Dichlorobis(pyridine)palladium(II)

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex. The following techniques provide a self-validating system for verification.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for confirming the coordination of the pyridine ligands and the presence of metal-ligand bonds. The spectrum should show the disappearance of vibrations associated with the acetonitrile ligands of the precursor and the appearance of new, characteristic bands for the product. Key vibrations include:

-

Pyridine Ring Vibrations: Look for characteristic C=C and C=N stretching vibrations of the pyridine ring, which often shift slightly upon coordination to the metal center.

-

Pd-N Stretch: A medium-to-weak absorption in the far-IR region (typically 250-350 cm⁻¹) is indicative of the Pd-N bond formation.

-

Pd-Cl Stretch: A strong absorption in the far-IR region (typically 300-360 cm⁻¹) corresponds to the Pd-Cl bond. For a trans isomer, a single sharp band is expected due to the center of symmetry, whereas a cis isomer would show two bands.

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR confirms the coordination of pyridine to the palladium center. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃. Upon coordination, the electron density on the pyridine ring changes, leading to a downfield shift of the proton signals compared to free pyridine.[8]

-

Ortho-protons (H₂/H₆): These protons, closest to the coordinating nitrogen atom, experience the most significant downfield shift.

-

Meta-protons (H₃/H₅): These show a moderate downfield shift.

-

Para-proton (H₄): This proton is least affected but still shifts downfield.

-

Structural and Compositional Analysis

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.[13] It provides precise information on:

-

Coordination Geometry: Unambiguously confirms the square planar geometry around the palladium center.

-

Isomer Confirmation: Distinguishes between the cis and trans isomers. The trans isomer is generally the one isolated under these conditions.[4]

-

Bond Lengths and Angles: Provides exact measurements for Pd-Cl and Pd-N bond lengths, as well as the angles within the coordination sphere.[13]

-

-

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values should match the calculated theoretical percentages for the molecular formula C₁₀H₁₀Cl₂N₂Pd, providing strong evidence for the compound's purity and elemental composition.

Summary of Characterization Data

| Technique | Parameter | Expected Result for trans-[PdCl₂(py)₂] |

| Appearance | Physical State | Bright yellow crystalline solid |

| ¹H NMR | Chemical Shifts (δ) | Downfield shift of all pyridine protons compared to free pyridine. Ortho-protons (H₂, H₆) show the largest shift.[8] |

| IR Spectroscopy | Key Vibrations (cm⁻¹) | Single sharp ν(Pd-Cl) band (~340-360 cm⁻¹), ν(Pd-N) band (~270-290 cm⁻¹), characteristic pyridine ring modes.[14][15] |

| Elemental Analysis | % Composition | C: 35.79%, H: 3.00%, N: 8.35%. Experimental values should be within ±0.4%. |

| X-ray Crystallography | Geometry | Square planar, trans configuration. Pd atom at an inversion center.[4][13] |

Characterization Strategy Diagram

Caption: A multi-technique strategy for validating [PdCl₂(py)₂].

Applications in Catalysis

The primary application of dichlorobis(pyridine)palladium(II) is as a precatalyst for a wide array of cross-coupling reactions.[16] In a typical catalytic cycle, the Pd(II) precatalyst is first reduced in situ to a catalytically active Pd(0) species. This reduction can be effected by various reagents present in the reaction mixture, such as phosphines, amines, or a basic solvent. Once the Pd(0) species is formed, it can enter the catalytic cycle, which generally involves oxidative addition, transmetalation (for Suzuki-type reactions), and reductive elimination steps to form the desired product.[1] Its reliability and ease of handling make it a preferred choice for screening and optimizing new cross-coupling methodologies.[3]

Conclusion

This guide has detailed a reliable and reproducible protocol for the synthesis of dichlorobis(pyridine)palladium(II) via a ligand displacement reaction. The causality behind each experimental step has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive and self-validating characterization cascade using NMR, IR, elemental analysis, and X-ray crystallography has been outlined. Adherence to this guide will enable researchers to confidently prepare and verify high-purity [PdCl₂(py)₂], a critical and versatile precatalyst for advancing research in organic and medicinal chemistry.

References

-

Fisher Scientific. (2025). SAFETY DATA SHEET: Dichlorobis(pyridine)palladium (II).

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Dichlorobis(pyridine)palladium (II).

-

Fisher Scientific. (2024). SAFETY DATA SHEET: Dichlorobis(pyridine)palladium (II).

-

Ha, K. (2019). Crystal structure of dichlorobis(2-phenylpyridine-kN)palladium(II), PdCl₂(C₁₁H₉N)₂. Zeitschrift für Kristallographie - New Crystal Structures.

-

ECHEMI. (n.d.). DICHLOROBIS(PYRIDINE)PALLADIUM(II) SDS.

-

CymitQuimica. (2025). Safety Data Sheet: Dichlorobis(pyridine)palladium (II).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6098003, Dichlorobis(pyridine)palladium(II). PubChem.

-

Mokgweetsi, P., et al. (2019). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 24(21), 3899.

-

Colonial Metals Inc. (n.d.). Dichlorobis(pyridine) palladium(II).

-

Catellani, M., et al. (2003). NMR Investigation and Dynamic Behaviour of [2,2′‐Bipyridylbis(pyridine)platinum(II)]²⁺ and Related Cationic Complexes. European Journal of Inorganic Chemistry, 2003(13), 2535-2543.

-

Smoleński, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13467-13480.

-

American Elements. (n.d.). Dichlorobis(pyridine)palladium(II).

-

Bikas, R., et al. (2013). Trans-dichlorobis(N-p-tolylpyridin-2-amine)palladium(II): Synthesis, structure, fluorescence features and DNA binding. Polyhedron, 50(1), 307-316.

-

Le-Dey, R., et al. (2022). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 7(1), 1068-1079.

-

BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.

-

Crest, A. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(10), e202114631.

-

Le-Dey, R., et al. (2022). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 7(1), 1068-1079.

-

Smoleński, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13467-13480.

-

Vicente, C., et al. (2007). trans-Dichloridobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 63(3), m782-m784.

-

Szyszko, B., et al. (2020). Bispalladium(II) Complexes of di‐p‐Pyrirubyrin Derivatives as Promising Near‐Infrared Photoacoustic Dyes. Angewandte Chemie International Edition, 59(37), 16186-16191.

-

Jain, A., et al. (2022). Palladium(II) Complexes with S-Benzyl Dithiocarbazate: Synthesis, Characterization in vitro Antimicrobial and Anticancer Activities. Asian Journal of Chemistry, 34(10), 2533-2539.

-

Diez, V., et al. (2007). ¹H NMR direct observation of enantiomeric exchange in palladium(II) and platinum(II) complexes containing N,N' bidentate aryl-pyridin-2-ylmethyl-amine ligands. Inorganic Chemistry, 46(2), 568-577.

-

El-Gamel, N. E. A. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(4), 11521-11533.

-

Lee, C.-H., et al. (2020). Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. Organometallics, 39(17), 3236-3246.

-

Chem-Station. (2022). How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh₃)₂Cl₂? | Quick guide.

-

Reiss, G. J., et al. (2014). What is the best method to synthesize Palladium(II)bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]?. ResearchGate.

-

Nakamura, M., et al. (2022). Pd–H species on electrode stabilized by solvent co-adsorption: Observation by operando IR spectroscopy. ChemRxiv.

-

Andrews, L., et al. (2001). Observed and Calculated Infrared Spectra of Pd(H₂)₁,₂,₃ Complexes and Palladium Hydrides in Solid Argon and Neon. The Journal of Physical Chemistry A, 105(13), 3052-3063.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Dichlorobis(pyridine)palladium(II) | C10H10Cl2N2Pd | CID 6098003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. colonialmetals.com [colonialmetals.com]

- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Dichlorobis(pyridine)palladium(II): Structure, Properties, and Applications

Abstract

Dichlorobis(pyridine)palladium(II), [PdCl₂(C₅H₅N)₂], is a cornerstone coordination complex that serves as a vital precursor and catalyst in synthetic chemistry. Its utility spans from fundamental organometallic research to the intricate world of pharmaceutical development. This guide provides an in-depth analysis of the compound's core chemical properties, structural isomerism, and synthesis. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating protocols for synthesis and characterization are presented, alongside a critical examination of its applications in catalysis and as a scaffold for novel therapeutics.

Introduction: The Significance of Palladium(II)-Pyridine Complexes

Palladium(II) complexes are renowned for their square planar geometry and their role as catalysts in a vast array of organic transformations, most notably carbon-carbon bond-forming reactions. The introduction of pyridine as a ligand modulates the electronic properties and stability of the palladium center. The nitrogen atom's lone pair coordinates to the metal, influencing the lability of other ligands and the overall reactivity of the complex. Dichlorobis(pyridine)palladium(II) is particularly significant because it represents a stable, easily synthesized, and versatile entry point into palladium catalysis. It exists primarily as two geometric isomers, cis and trans, whose distinct spatial arrangements of ligands dictate their physical properties and reactivity pathways.

Molecular Structure and Isomerism

The central palladium atom in Dichlorobis(pyridine)palladium(II) exhibits a +2 oxidation state and a d⁸ electron configuration, which strongly favors a square planar coordination geometry. The key feature of this complex is the existence of cis and trans geometric isomers.

-

trans-Dichlorobis(pyridine)palladium(II): This isomer is thermodynamically more stable and is the most commonly isolated form. The two pyridine ligands are positioned opposite each other (180° apart), as are the two chloride ligands. This arrangement minimizes steric hindrance between the relatively bulky pyridine rings.[1]

-

cis-Dichlorobis(pyridine)palladium(II): In this isomer, identical ligands are adjacent to one another (90° apart). It is the less stable form and is generally accessed through specific synthetic routes or by isomerization of the trans isomer.[2][3]

The choice of isomer is critical. In drug development, for instance, the cis geometry is often required for DNA binding in a manner analogous to the anticancer drug cisplatin, whereas the trans geometry can lead to different biological activities or inactivity.[4] However, some studies have shown that trans-palladium complexes can exhibit significant, and sometimes superior, cytotoxic effects compared to their cis counterparts, challenging the traditional structure-activity paradigms established by platinum-based drugs.[5]

X-ray crystallography confirms the square planar geometry for the trans isomer and related complexes. The Pd-N and Pd-Cl bond lengths are typically around 2.03 Å and 2.29 Å, respectively.[6]

Physicochemical Properties

The physical and chemical properties of Dichlorobis(pyridine)palladium(II) are summarized below. These properties are crucial for selecting appropriate solvents for reactions and for understanding the compound's stability.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀Cl₂N₂Pd | [7] |

| Molecular Weight | 335.53 g/mol | [7] |

| Appearance | Yellow to orange powder/crystals | [8] |

| Melting Point | Decomposes before melting | [9] |

| Solubility | ||

| Dimethylformamide (DMF) | Soluble | [10] |

| Dimethyl sulfoxide (DMSO) | Soluble | [6] |

| Water | Insoluble | [11] |

| Benzene, Toluene | Soluble | [11] |

| Acetonitrile | Slightly soluble | |

| Thermal Stability | Decomposes upon heating, with initial loss of pyridine ligands. | [12] |

Synthesis and Characterization

The synthesis of Dichlorobis(pyridine)palladium(II) isomers requires distinct methodologies. The choice of palladium precursor is critical; palladium(II) chloride (PdCl₂) itself has very low solubility, so more labile adducts like bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂], or sodium tetrachloropalladate, Na₂[PdCl₄], are often used as starting materials to ensure a homogeneous reaction.[13]

Experimental Protocol: Synthesis of trans-[PdCl₂(C₅H₅N)₂]

The trans isomer is the thermodynamically favored product and is synthesized by direct reaction.

Rationale: This procedure utilizes a soluble palladium precursor to facilitate a straightforward ligand exchange reaction with pyridine. The trans product precipitates from the reaction mixture upon formation due to its lower solubility, driving the equilibrium towards the desired isomer.

Step-by-Step Methodology:

-

In a 100 mL round-bottom flask, dissolve 0.259 g (1.0 mmol) of bis(acetonitrile)palladium(II) chloride in 20 mL of dichloromethane (DCM). Stir until a clear orange solution is formed.

-

Add 0.174 mL (2.1 mmol) of pyridine dropwise to the stirring solution at room temperature.

-

A yellow precipitate will form almost immediately. Continue stirring the suspension for 1 hour to ensure the reaction goes to completion.

-

Collect the yellow solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with two 10 mL portions of cold DCM to remove any unreacted starting materials or excess pyridine.

-

Dry the product under vacuum to yield trans-Dichlorobis(pyridine)palladium(II).

Experimental Protocol: Synthesis of cis-[PdCl₂(C₅H₅N)₂] via Photo-isomerization

Direct synthesis of the cis isomer is challenging. The most effective method involves the photochemical isomerization of the more stable trans isomer.[2][3]

Rationale: The energy supplied by UV irradiation excites the trans complex to a higher energy state. Upon relaxation, the molecule can adopt the less stable cis configuration. This process is often reversible, leading to a photostationary state containing a mixture of both isomers.[3][14] The choice of solvent is crucial; a solvent in which the cis isomer is less soluble can facilitate its crystallization and isolation.

Step-by-Step Methodology:

-

Dissolve 0.100 g of trans-[PdCl₂(C₅H₅N)₂] in 50 mL of nitromethane in a quartz reaction vessel.

-

Purge the solution with nitrogen gas for 15 minutes to remove oxygen, which can quench the excited state.

-

Irradiate the solution with a broadband UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (e.g., 25°C) with a cooling bath.

-

Monitor the isomerization process using ¹H NMR spectroscopy by taking aliquots from the reaction mixture at regular intervals. The appearance of new signals corresponding to the cis isomer indicates successful isomerization.

-

Once the photostationary state is reached (typically after several hours), stop the irradiation.

-

Carefully remove the solvent under reduced pressure at a low temperature to avoid thermal reversion to the trans isomer.

-

The resulting solid will be a mixture of cis and trans isomers, which can be separated by fractional crystallization if a suitable solvent system is found.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool to distinguish between the cis and trans isomers in solution. Due to the different symmetry of the molecules, the pyridine protons will exhibit distinct chemical shifts.[15] X-ray diffraction provides definitive structural proof in the solid state.[1]

Applications in Research and Development

Precursor in Catalysis

The primary application of Dichlorobis(pyridine)palladium(II) is as a precatalyst for cross-coupling reactions. In the presence of a reducing agent or upon heating, the Pd(II) center is reduced in situ to the catalytically active Pd(0) species. This complex is particularly favored in Suzuki-Miyaura couplings.[9]

Mechanism Insight: The catalytic cycle of a Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X).

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming a new C-C bond and regenerating the Pd(0) catalyst.[16]

The pyridine ligands in the precatalyst dissociate to allow the reaction to proceed, but their initial presence provides stability and improves the handling of the air-sensitive Pd(0) species that will be formed.[17]

Role in Drug Development and Medicinal Chemistry

Drawing parallels with the platinum-based anticancer drug cisplatin, palladium(II) complexes are extensively investigated for their potential as therapeutic agents.[5] The square planar geometry allows these complexes to interact with biological macromolecules, most notably DNA.

-

Anticancer Research: While platinum complexes are generally more potent, palladium(II) analogs are studied because they often exhibit lower toxicity and can overcome resistance mechanisms developed against platinum drugs.[5] The cis geometry is typically sought to enable intrastrand cross-linking of DNA, similar to cisplatin. However, studies have shown that trans-palladium complexes with certain ligands can also exhibit high cytotoxicity, suggesting alternative mechanisms of action.[5][8]

-

Peptide Chemistry: Palladium complexes are also used to catalyze specific reactions in peptide synthesis and modification. For instance, they can facilitate intramolecular S-arylation to create macrocyclic peptides, which are important therapeutic modalities.[18] Furthermore, palladium(II) complexes can act as "synthetic peptidases," selectively cleaving peptide bonds adjacent to specific amino acid residues like methionine and histidine, a valuable tool in proteomics and bioanalytical chemistry.[19]

Conclusion and Future Outlook

Dichlorobis(pyridine)palladium(II) remains a fundamentally important compound in the arsenal of the modern chemist. Its well-defined structure, predictable reactivity, and accessibility make it an ideal starting point for a wide range of applications. While the trans isomer is well-characterized and routinely used, the synthesis and isolation of the pure cis isomer remain a challenge that invites further innovation, particularly in photochemical and catalytic isomerization techniques.

In the field of catalysis, the development of more active catalysts will continue, but the role of [PdCl₂(C₅H₅N)₂] as a reliable, stable precatalyst is secure. In drug development, the exploration of both cis and trans isomers as potential anticancer agents continues to challenge existing structure-activity paradigms and opens new avenues for designing metal-based therapeutics with novel mechanisms of action and improved toxicity profiles. The continued study of this seemingly simple complex is sure to yield further insights and applications in the years to come.

References

-

Ligand effects on platinum binding to DNA. A comparison of DNA binding properties for cis- and trans-[PtCl2(amine)2] (amine = NH3, pyridine). PubMed. Available at: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Available at: [Link]

-

Crystal structure, electronic properties and cytotoxic activity of palladium chloride complexes with monosubstituted pyridines. ResearchGate. Available at: [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

-

Reversible Photo-isomerization of cis-[Pd(L-κS,O) 2 ] (HL = N N -diethyl- N -. ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Available at: [Link]

-

Remarkable catalytic activity of [PdCl2(CH3CN)2] in Suzuki–Miyaura cross-coupling reaction in aqueous media under mild conditions. ResearchGate. Available at: [Link]

-

Cis- and trans- platinum and palladium complexes: A comparative study review as antitumour agents. ResearchGate. Available at: [Link]

-

Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA. National Institutes of Health (NIH). Available at: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health (NIH). Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

cis‐ and trans‐Dichloro(dipyridine)platinum(II). ResearchGate. Available at: [Link]

-

Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. ACS Publications. Available at: [Link]

-

Palladium catalyzed couplings. Lumen Learning. Available at: [Link]

-

Palladium–peptide oxidative addition complexes for bioconjugation. National Institutes of Health (NIH). Available at: [Link]

-

Palladium(II) complexes, as synthetic peptidases, regioselectively cleave the second peptide bond "upstream" from methionine and histidine side chains. PubMed. Available at: [Link]

- Table 2 . Crystallographic data for cis-[PtCl 2 (L1)] (3) cis-[PtCl 2... ResearchGate. Available at: https://www.researchgate.net/figure/Crystallographic-data-for-cis-PtCl-2-L1-3-cis-PtCl-2-L1-3_tbl2_236894080

-

Understanding the mechanism of cis-trans isomerism in photo-active palladium(II) complexes derived from the N,N-di-substituted benzoylthioureas. ResearchGate. Available at: [Link]

-

trans-Dichloridobis(triphenylphosphine)palladium(II). National Institutes of Health (NIH). Available at: [Link]

-

Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. MDPI. Available at: [Link]

-

trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies. PubMed. Available at: [Link]

- TGA thermograms of trans-[PtCl 2 (Imt) 2 ] (broken dash), trans-[PtI 2... ResearchGate. Available at: https://www.researchgate.net/figure/TGA-thermograms-of-trans-PtCl-2-Imt-2-broken-dash-trans-PtI-2-Imt-2-dash_fig1_225032545

-

cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. National Institutes of Health (NIH). Available at: [Link]

-

Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]

-

Dichlorobis(pyridine)palladium(II). PubChem. Available at: [Link]

-

Photophysical Studies of the Trans to Cis Isomerization of the Push−Pull Molecule: 1-(Pyridin-4-yl)-2-( N -methylpyrrol-2-yl)ethene (mepepy). ResearchGate. Available at: [Link]

-

Synthesis, characterisation and structure of square-planar palladium(II) complexes with phosphine–pyridine hybrid ligands o-Ph2PC6H4CH2O(CH2)C5H4N-2 (n= 1–3). Isolation of the first transition-metal complex with a trans-chelating bidentate PN ligand. Royal Society of Chemistry. Available at: [Link]

-

Photochemical cis-trans Isomerization in the Triplet State. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ligand effects on platinum binding to DNA. A comparison of DNA binding properties for cis- and trans-[PtCl2(amine)2] (amine = NH3, pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. asianpubs.org [asianpubs.org]

- 11. trans-Dichlorobis(triphenylphosphine)palladium(II), Pd 14.0% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palladium(II) complexes, as synthetic peptidases, regioselectively cleave the second peptide bond "upstream" from methionine and histidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dichlorobis(pyridine)palladium(II) for Advanced Catalysis

CAS Number: 14872-20-9

Introduction

Dichlorobis(pyridine)palladium(II), registered under CAS number 14872-20-9, is a pivotal coordination complex in the field of synthetic organic chemistry. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and, most critically, its application as a highly effective precatalyst in cross-coupling reactions. While a simple coordination compound, its utility in forming carbon-carbon and carbon-heteroatom bonds has cemented its place in the modern synthetic chemist's toolkit. This document will delve into the practical aspects of its use, grounded in established scientific principles and supported by authoritative references.

Physicochemical and Structural Properties

Dichlorobis(pyridine)palladium(II) is a yellow, solid organometallic compound. Its stability and solubility in common organic solvents make it a convenient and versatile reagent for a variety of chemical transformations. The central palladium atom is in the +2 oxidation state and is coordinated to two chloride ions and two pyridine ligands.

Structural Elucidation: X-ray crystallography has confirmed that Dichlorobis(pyridine)palladium(II) typically adopts a trans square-planar geometry.[1] In this configuration, the two pyridine ligands are positioned opposite each other, as are the two chloride ligands. This arrangement minimizes steric hindrance and influences the complex's reactivity. The palladium atom lies on a twofold rotation axis, and the complex consists of discrete molecules with Pd-Cl and Pd-N bond lengths of approximately 2.297 Å and 2.024 Å, respectively.[1]

| Property | Value | Source(s) |

| CAS Number | 14872-20-9 | [2] |

| Molecular Formula | C₁₀H₁₀Cl₂N₂Pd | [2] |

| Molecular Weight | 335.53 g/mol | [2] |

| Appearance | Yellow Powder | [3] |

| Geometry | trans-Square Planar | [1] |

| Solubility | Soluble in many organic solvents | N/A |

Synthesis and Handling

The synthesis of Dichlorobis(pyridine)palladium(II) is a straightforward ligand exchange reaction, making it readily accessible in a laboratory setting. The general principle involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with pyridine.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of Dichlorobis(pyridine)palladium(II).

Illustrative Laboratory-Scale Synthesis Protocol

-

Step 1: Dissolution. Dissolve palladium(II) chloride (PdCl₂) in a suitable solvent, such as ethanol or a mixture of water and ethanol, with gentle heating if necessary.

-

Step 2: Ligand Addition. To the stirred solution of the palladium salt, add a stoichiometric amount (2 equivalents) of pyridine.

-

Step 3: Precipitation. Upon addition of pyridine, a yellow precipitate of Dichlorobis(pyridine)palladium(II) will form. Continue stirring at room temperature for a period to ensure complete reaction.

-

Step 4: Isolation and Purification. Collect the yellow solid by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Step 5: Drying. Dry the product under vacuum to obtain pure Dichlorobis(pyridine)palladium(II).

Handling and Storage: The compound should be stored in a tightly sealed container in a cool, dry place. While relatively stable, it is good practice to handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Applications in Homogeneous Catalysis

The primary application of Dichlorobis(pyridine)palladium(II) in research and development is as a precatalyst for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] The complex itself is a Pd(II) species and must be reduced in situ to the catalytically active Pd(0) species to initiate the catalytic cycle.

The Catalytic Cycle: A Conceptual Overview

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. Dichlorobis(pyridine)palladium(II) can serve as an effective precatalyst for this transformation.

Exemplary Protocol for a Suzuki-Miyaura Reaction:

-

Step 1: Reaction Setup. In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol), and Dichlorobis(pyridine)palladium(II) (0.01-0.05 mmol, 1-5 mol%).

-

Step 2: Solvent Addition. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Step 3: Reaction. Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Step 4: Work-up. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Step 5: Purification. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[6]

Application in Mizoroki-Heck Cross-Coupling

The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides with alkenes. Dichlorobis(pyridine)palladium(II) is also a competent precatalyst for this reaction.

Exemplary Protocol for a Mizoroki-Heck Reaction:

-

Step 1: Reaction Setup. In a reaction vessel, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a suitable base (e.g., triethylamine or potassium carbonate, 1.5 mmol), and Dichlorobis(pyridine)palladium(II) (0.01-0.05 mmol, 1-5 mol%).

-

Step 2: Solvent Addition. Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Step 3: Reaction. Heat the mixture to the required temperature (typically 100-140 °C) and stir until the reaction is complete, as determined by an appropriate analytical method.

-

Step 4: Work-up. After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Step 5: Purification. Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography to yield the substituted alkene product.[7]

Safety and Hazard Information

Dichlorobis(pyridine)palladium(II) is harmful if swallowed, in contact with skin, or if inhaled.[8] It is essential to handle this compound with care and to use appropriate safety measures.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[8]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash face, hands and any exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[4][8]

Always consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information before handling this chemical.[4][9][10]

Commercial Suppliers

Dichlorobis(pyridine)palladium(II) is commercially available from a number of chemical suppliers. The following table provides a non-exhaustive list of potential vendors.

| Supplier | Product Number (Example) | Purity/Grade |

| Sigma-Aldrich | 206637 | 98% |

| American Elements | Pd-Cl-C5H5N-01 | Research Grade |

| Colonial Metals, Inc. | N/A | N/A |

| Fluorochem | N10007 | N/A |

| Ambeed | AMBH97F069DB | N/A |

| ChemicalBook | CB9854746 | N/A |

Conclusion

Dichlorobis(pyridine)palladium(II) is a readily accessible and highly versatile precatalyst for a range of palladium-catalyzed cross-coupling reactions that are indispensable in modern organic synthesis and drug discovery. Its straightforward preparation, stability, and proven efficacy in forming crucial chemical bonds underscore its importance. This guide has provided a detailed overview of its properties, synthesis, and key applications, with a focus on practical, actionable information for the laboratory professional. By understanding the principles behind its reactivity and following established protocols, researchers can effectively leverage this powerful catalyst to advance their synthetic endeavors.

References

- (No Title)

-

PubChem. Dichlorobis(pyridine)palladium(II) | C10H10Cl2N2Pd | CID 6098003. Available from: [Link]

-

American Elements. Dichlorobis(pyridine)palladium(II). Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Dichlorobis(pyridine)palladium (II). Available from: [Link]

-

IUCr Journals. Structure du trans-dichlorobis(pyridine)palladium(II). Available from: [Link]

- (No Title)

- (No Title)

- (No Title)

- (No Title)

- (No Title)

-

Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available from: [Link]

-

Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. Available from: [Link]

- (No Title)

- (No Title)

- (No Title)

- (No Title)

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

- (No Title)

-

(PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. ResearchGate. Available from: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. colonialmetals.com [colonialmetals.com]

- 3. americanelements.com [americanelements.com]

- 4. DICHLOROBIS(PYRIDINE)PALLADIUM(II) | 14872-20-9 [chemicalbook.com]

- 5. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Dichlorobis(pyridine)palladium(II) | 14872-20-9 [chemnet.com]

- 9. Dichlorobis(pyridine)palladium(ii) [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

Dichlorobis(pyridine)palladium(II) molecular weight and formula

An In-depth Technical Guide to Dichlorobis(pyridine)palladium(II): Properties, Synthesis, and Catalytic Applications

Abstract

Dichlorobis(pyridine)palladium(II), a coordination complex of palladium, serves as a pivotal and versatile precatalyst in modern organic synthesis. Its stability, ease of handling, and high reactivity upon activation make it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of its core chemical and physical properties, details a standard synthesis and characterization protocol, and delves into its primary application in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.

Core Chemical and Physical Properties

Dichlorobis(pyridine)palladium(II) is a well-defined, air-stable solid. Its fundamental properties are crucial for its storage, handling, and application in quantitative chemical synthesis. The compound consists of a central palladium(II) ion coordinated to two chloride anions and two pyridine ligands in a square planar geometry, most commonly found as the trans isomer.[1][2]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀Cl₂N₂Pd | [3][4] |

| Molecular Weight | 335.53 g/mol | [4][5][6] |

| CAS Number | 14872-20-9 | [4][5] |

| Appearance | Yellow powder/solid | [6] |

| Common Synonyms | Bis(pyridine)palladium(II) chloride, Pd(py)₂Cl₂ | [5][6] |

| IUPAC Name | dichloropalladium;pyridine | [3][6] |

| Exact Mass | 333.926 g/mol | [6] |

Molecular Structure and Isomerism

The palladium center in dichlorobis(pyridine)palladium(II) exhibits a square planar coordination geometry, characteristic of d⁸ metal ions like Pd(II). The complex can exist as two geometric isomers: cis and trans. The trans isomer, where the identical ligands are positioned opposite each other, is generally the more thermodynamically stable and commonly isolated form.[1][2] The planarity and defined stereochemistry of the complex are critical precursors to its catalytic activity.

Caption: trans square-planar geometry of the complex.

Synthesis and Characterization

The synthesis of dichlorobis(pyridine)palladium(II) is a straightforward ligand substitution reaction. A common and reliable method involves the reaction of a more labile palladium(II) precursor, such as bis(acetonitrile)palladium(II) chloride, with pyridine. The greater coordinating ability of pyridine displaces the acetonitrile ligands to yield the desired product.

Experimental Protocol: Synthesis

Objective: To synthesize trans-dichlorobis(pyridine)palladium(II) from bis(acetonitrile)palladium(II) chloride.

Materials:

-

Bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂]

-

Pyridine (C₅H₅N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Schlenk flask and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, add bis(acetonitrile)palladium(II) chloride (1.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous dichloromethane to dissolve the palladium precursor. The solution should be a reddish-brown color.

-

Slowly add pyridine (2.2 equiv) to the stirred solution via syringe.

-

A color change and the formation of a yellow precipitate should be observed almost immediately.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Reduce the volume of the solvent in vacuo if necessary.

-

Add diethyl ether to the mixture to precipitate the product fully.

-

Collect the yellow solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Causality: The use of a labile precursor like [PdCl₂(MeCN)₂] is key, as the acetonitrile ligands are easily displaced by the stronger σ-donating pyridine ligands.[7] Using a slight excess of pyridine ensures the reaction goes to completion. Diethyl ether is used as an anti-solvent due to the product's poor solubility in it, ensuring high recovery.

Characterization

The identity and purity of the synthesized complex must be validated through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will confirm the coordination of the pyridine ligands, showing characteristic shifts in the aromatic protons upon binding to the paramagnetic palladium center.[1][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic Pd-Cl and Pd-N stretching frequencies, confirming the formation of the coordination complex.[9]

-

Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which can be compared against the calculated theoretical values for C₁₀H₁₀Cl₂N₂Pd.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for confirming the molecular structure, including the trans geometry and precise bond lengths and angles.[2]

Applications in Catalytic Cross-Coupling

Dichlorobis(pyridine)palladium(II) is primarily used as a precatalyst in a wide array of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are cornerstone methodologies in pharmaceutical and materials science for the construction of C-C, C-N, and C-O bonds.[10][11][12]

The complex itself, Pd(II), is not the catalytically active species. In the reaction mixture, it is first reduced in situ to a Pd(0) species, which then enters the catalytic cycle. The pyridine ligands, while providing stability to the precatalyst, are typically displaced by more specialized ligands (e.g., bulky phosphines like XPhos) or the reactants themselves during the formation of the active catalyst.[10][12]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide (or sulfonate) with an organoboron compound. Dichlorobis(pyridine)palladium(II) can serve as the palladium source for this transformation.

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 5-chloro-2-aminopyridine with phenylboronic acid, a reaction relevant to the synthesis of bioactive heterocyclic compounds.

Materials:

-

Dichlorobis(pyridine)palladium(II) (2 mol%)

-

XPhos (4 mol%)

-

5-Chloro-2-aminopyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

-

1,4-Dioxane, anhydrous and deoxygenated

-

Microwave reaction vial or Schlenk tube

Procedure:

-

In a glovebox or under an inert atmosphere, add dichlorobis(pyridine)palladium(II), the phosphine ligand (e.g., XPhos), the aryl chloride (5-chloro-2-aminopyridine), the boronic acid, and the base (K₃PO₄) to a dry reaction vial.[11]

-

Add the anhydrous, deoxygenated solvent (1,4-dioxane) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring. For faster reactions, microwave irradiation can be utilized.[10][12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-24 hours), cool the reaction to room temperature.

-

Quench the reaction by adding water or saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Trustworthiness and Rationale: This protocol includes a phosphine ligand (XPhos), which is crucial for promoting the oxidative addition of the often less reactive aryl chlorides and for stabilizing the catalytic intermediates.[12][13] The choice of a suitable base (K₃PO₄) is critical for facilitating the transmetalation step without degrading the reactants. The entire system is self-validating; successful product formation confirms the effective in situ reduction of the Pd(II) precatalyst and the efficiency of the catalytic cycle.

Safety and Handling

Dichlorobis(pyridine)palladium(II) should be handled with standard laboratory safety precautions. It is harmful if swallowed. Users should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Dichlorobis(pyridine)palladium(II) is a foundational coordination complex with a precise molecular formula of C₁₀H₁₀Cl₂N₂Pd and a molecular weight of 335.53 g/mol . Beyond these fundamental properties, its true value lies in its role as a robust and reliable precatalyst. Its ease of synthesis, stability, and predictable reactivity make it an essential reagent for constructing complex organic molecules through cross-coupling reactions, directly impacting the pace and scope of research in drug discovery and materials science.

References

-

PubChem. Dichlorobis(pyridine)palladium(II) | C10H10Cl2N2Pd | CID 6098003. Available from: [Link]

-

NIST. Dichlorobis(pyridine)palladium(ii) - NIST Chemistry WebBook. Available from: [Link]

-

Zeitschrift für Kristallographie - New Crystal Structures. Crystal structure of dichlorobis(2-phenylpyridine-kN)palladium(II), PdCl2(C11H9N)2. Available from: [Link]

-

American Elements. Dichlorobis(pyridine)palladium(II). Available from: [Link]

-

MDPI. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Available from: [Link]

-

MDPI. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Available from: [Link]

-

ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available from: [Link]

-

NIH National Center for Biotechnology Information. trans-Dichloridobis(triphenylphosphine)palladium(II). Available from: [Link]

-

NIH National Center for Biotechnology Information. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available from: [Link]

-

NIH National Center for Biotechnology Information. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

-

ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available from: [Link]

-

ResearchGate. Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines). Available from: [Link]

-

ResearchGate. trans-Dichlorodipyridinepalladium(II). Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Dichlorobis(pyridine)palladium(II) | C10H10Cl2N2Pd | CID 6098003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dichlorobis(pyridine)palladium(ii) [webbook.nist.gov]

- 5. colonialmetals.com [colonialmetals.com]

- 6. americanelements.com [americanelements.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of dichlorobis(pyridine)palladium(II) complexes

An In-Depth Technical Guide to the Crystal Structure of Dichlorobis(pyridine)palladium(II) Complexes

Foreword: From Molecular Blueprint to Functional Application

In the realms of catalysis and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the foundational blueprint that dictates function, reactivity, and efficacy. For researchers, scientists, and drug development professionals, understanding this blueprint is paramount. This guide provides an in-depth exploration of the crystal structure of dichlorobis(pyridine)palladium(II), a seemingly simple yet fundamentally important coordination complex. We will move beyond a mere description of its structure to understand the causality behind its synthesis, the nuances of its solid-state forms, and the rationale for the analytical techniques used to elucidate its architecture. This self-validating approach, grounded in established protocols and authoritative data, is designed to empower professionals to leverage this structural knowledge in their own research and development endeavors.

The Strategic Importance of Palladium(II) Pyridine Complexes

Palladium(II) complexes, characterized by their d⁸ electron configuration, predominantly adopt a square-planar coordination geometry. This specific arrangement of ligands around the central palladium atom is a critical factor in their widespread utility. Dichlorobis(pyridine)palladium(II), denoted as [PdCl₂(py)₂], serves as a quintessential example of this class. These complexes are not only valuable as precursors for more intricate molecular architectures but are also workhorses in the field of catalysis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck couplings.[1]

Furthermore, the structural similarities between palladium(II) and platinum(II) complexes have spurred significant interest in their potential as therapeutic agents.[2] Understanding the precise crystal structure is therefore crucial, as it governs key properties such as solubility, stability, and the specific geometric presentation of the molecule required for biological interactions or catalytic turnover.

Synthesis and Crystallization: A Protocol Built on Chemical Principles

The reliable synthesis and crystallization of [PdCl₂(py)₂] are prerequisites for any structural study. The trans isomer is generally favored thermodynamically and is the focus of most crystallographic studies.

Experimental Protocol: Synthesis of trans-Dichlorobis(pyridine)palladium(II)

-

Precursor Selection & Rationale: Begin with a reactive palladium(II) source. While PdCl₂ can be used, its polymeric nature and poor solubility can lead to slow reaction times. A superior approach involves using a precursor with labile ligands, such as bis(acetonitrile)dichloropalladium(II) [PdCl₂(CH₃CN)₂] or bis(benzonitrile)dichloropalladium(II) [PdCl₂(PhCN)₂].[3] The nitrile ligands are easily displaced by the stronger pyridine nucleophile, facilitating a cleaner and faster reaction.

-

Reaction Setup: In a fume hood, dissolve 0.40 mmol of [PdCl₂(CH₃CN)₂] in 30 mL of a suitable solvent like dichloromethane (DCM). The choice of DCM is strategic; it readily dissolves the precursor and the final product, allowing for a homogeneous reaction environment.[4]

-

Ligand Addition: To the stirred palladium solution, add a slight excess (e.g., 0.82 mmol, ~2.05 equivalents) of pyridine. The reaction is typically rapid and can be conducted at room temperature.

-

Stirring & Monitoring: Allow the reaction mixture to stir for 1-2 hours. The progress can be monitored by observing the color change, which typically transitions to a clear yellow or orange solution.

-

Isolation: Reduce the solvent volume to approximately 2-3 mL using a rotary evaporator. The goal is to create a supersaturated solution from which the product will precipitate.

-

Precipitation & Washing: Add an anti-solvent, such as n-hexane or diethyl ether (approx. 20-30 mL), to the concentrated solution.[4] This drastically reduces the solubility of the polar complex, causing it to precipitate. Collect the resulting solid (typically a yellow powder) by vacuum filtration, wash with a small amount of fresh anti-solvent to remove any unreacted starting materials, and dry under vacuum.[5][6]

Crystallization: The Art of Patience for Perfect Lattices

Obtaining single crystals suitable for X-ray diffraction is an exercise in controlled precipitation. The objective is to allow molecules to slowly and methodically arrange themselves into a well-ordered crystal lattice.

-

Methodology: A highly effective method is slow solvent diffusion. Place the synthesized complex, dissolved in a minimal amount of a good solvent (e.g., DCM or acetonitrile), into a small vial. Carefully layer a less-polar anti-solvent (e.g., hexane or diisopropyl ether) on top.[3] Seal the vial and leave it undisturbed for several days. As the solvents slowly diffuse into one another, the solubility of the complex gradually decreases, promoting the growth of high-quality single crystals.

Diagram 1: Synthetic Workflow for trans-[PdCl₂(py)₂]

Caption: A schematic overview of the synthesis and isolation process.

Unveiling the Architecture: Crystal Structure Analysis

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement. For trans-dichlorobis(pyridine)palladium(II), these studies reveal a slightly distorted square-planar geometry.[7] The palladium atom typically lies on a crystallographic inversion center, mandating a perfectly planar and centrosymmetric coordination environment in the crystal lattice.[5][7]

Molecular Geometry and Key Parameters

The central Pd(II) ion is coordinated by two nitrogen atoms from the pyridine ligands and two chloride ions. In the trans isomer, the identical ligands are positioned opposite each other.

Diagram 2: Molecular Structure of trans-[PdCl₂(py)₂]

Caption: The square-planar coordination of trans-[PdCl₂(py)₂].

The precise bond lengths and angles are critical for understanding the electronic environment of the metal center.

Table 1: Representative Crystallographic Data for a trans-Palladium(II) Amine Complex

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Pd—Cl Bond Length | ~2.298 Å | Reflects the covalent interaction between palladium and chlorine.[8] |

| Pd—N Bond Length | ~2.039 - 2.053 Å | Indicates the strength of the dative bond from the pyridine nitrogen.[8] |

| Cl—Pd—Cl Angle | ~177.2° | A value close to 180° confirms the trans configuration.[8] |

| N—Pd—N Angle | ~179.4° | A value close to 180° confirms the trans configuration.[8] |

| Coordination Geometry | Distorted Square-Planar | The fundamental geometry for d⁸ metal ions like Pd(II).[8] |

Data adapted from a representative trans-dichlorido bis(amine)palladium(II) complex.[8]

The Phenomenon of Polymorphism

A key insight for materials scientists is that trans-[PdCl₂(py)₂] exhibits polymorphism—the ability to crystallize in multiple distinct crystal structures. At least three polymorphs have been identified, crystallizing in space groups such as C2/c, P1̄, and P2₁/n. This phenomenon arises because the energetic differences between various crystal packing arrangements are very small. The final form is often dictated by subtle variations in crystallization conditions (e.g., solvent, temperature, rate of cooling). The dominant intermolecular forces governing this packing are weak, non-directional dispersion forces and, in some cases, C–H···Cl hydrogen bonds.

The Analytical Engine: Characterization Methodologies

A robust characterization workflow is essential to validate the identity and structure of the synthesized complex.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Technique

SC-XRD is the gold standard for determining molecular structure.[9] The technique provides a detailed 3D map of electron density from which atomic positions, bond lengths, and bond angles can be derived.[10]

Protocol Overview: A Self-Validating Workflow

-

Crystal Mounting: A high-quality, defect-free single crystal is carefully selected under a microscope and mounted on a goniometer head. Causality: A single, well-ordered crystal is required to produce a sharp, interpretable diffraction pattern rather than the overlapping rings seen in powder diffraction.

-

Data Collection: The crystal is placed in a diffractometer, where it is cooled (typically to ~100 K to minimize thermal vibrations) and rotated while being irradiated with a monochromatic X-ray beam.[11] A detector records the positions and intensities of the thousands of diffracted X-ray reflections. Causality: Rotating the crystal ensures that all sets of crystal lattice planes are brought into the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ), allowing for a complete dataset to be collected.[12]

-

Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map from the diffraction data. The positions of heavy atoms (like palladium) are located first, followed by lighter atoms (Cl, N, C). Causality: The phases of the diffracted waves are lost during measurement. Computational methods are required to reconstruct these phases and, subsequently, the crystal structure.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Causality: Refinement minimizes the difference between the experimental data and the theoretical model, resulting in a highly accurate and precise final structure. The quality of the final structure is assessed using metrics like the R-factor.[7]

Diagram 3: Single-Crystal X-ray Diffraction Workflow

Caption: From crystal to structure: the SC-XRD process.

Complementary Spectroscopic Techniques

While SC-XRD details the solid state, spectroscopic methods provide crucial information about the bulk material and its behavior in solution.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the presence of the pyridine ligands. Characteristic C=C and C=N stretching vibrations of the aromatic ring will be present. In the far-IR region (below 400 cm⁻¹), a strong absorption corresponding to the Pd-Cl stretching vibration can be observed, which is diagnostic for the metal-halide bond.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic signals for the pyridine protons.[2] Coordination to the palladium center typically causes a downfield shift of these signals compared to free pyridine, which is a direct consequence of the electron-withdrawing effect of the metal.[1] This technique is also invaluable for confirming the trans geometry in solution, as the high symmetry of the molecule results in a simple, well-defined spectrum.

Broader Implications for Research and Drug Development

A thorough understanding of the crystal structure of dichlorobis(pyridine)palladium(II) and its analogs has significant practical implications:

-

Catalysis: The precise geometry and electronic properties, determined from the crystal structure, influence the complex's efficacy as a pre-catalyst. The stability and reactivity of the active catalytic species are directly linked to the nature of the ligands bonded to the palladium center.

-

Drug Development: For palladium complexes being investigated as potential anticancer agents, the solid-state structure influences solubility and dissolution rates, which are critical pharmacokinetic parameters.[13] Furthermore, the defined trans geometry dictates how the molecule can interact with biological targets like DNA.

-

Materials Science: Knowledge of polymorphism is critical for ensuring batch-to-batch consistency in any solid-state application, including pharmaceuticals and electronic materials. Different polymorphs can have different physical properties, and controlling crystallization to produce a single, desired form is a key challenge in process chemistry.

Conclusion

The crystal structure of dichlorobis(pyridine)palladium(II) provides a foundational case study in the principles of coordination chemistry and materials science. Its seemingly simple square-planar geometry is nuanced by the existence of multiple polymorphic forms, driven by subtle intermolecular forces. A multi-technique approach, spearheaded by the definitive power of single-crystal X-ray diffraction and supported by spectroscopic methods, is essential for a comprehensive understanding. For scientists in catalysis and drug development, this detailed structural knowledge is not an end in itself, but a critical starting point for designing molecules with tailored properties and predictable function.

References

-

Pons, J., García-Antón, J., Solans, X., Font-Bardia, M., & Ros, J. (2008). trans-Dichloridobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 64(5), m621. [Link]

-

Kundu, S., Maity, B., Weyhermüller, T., & Ghosh, P. (2014). Trans-dichlorobis(N-p-tolylpyridin-2-amine)palladium(II): Synthesis, structure, fluorescence features and DNA binding. Polyhedron, 81, 606-614. [Link]

-

Pérez-Guerrero, M., et al. (2023). trans-Dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 998–1001. [Link]

-

Pons, J., Garcia-Anton, J., Solans, X., Font-Bardia, M., & Ros, J. (2008). trans-Dichloridobis(triphenylphosphine)palladium(II). ResearchGate. [Link]

-

Abdel-Rhman, M. H., et al. (2023). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Molecules, 28(22), 7654. [Link]

-

Science Education Resource Center (SERC) at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Khan, M. A. A., & Al-Warthan, A. A. (2013). spectroscopic studies on palladium (ii)–complexes with xanthine and its derivatives-a review. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 170-179. [Link]

-

Borys, A. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13396–13408. [Link]

-

ResearchGate. (2015). Crystal structure of a novel polymorph of trans-dichlorobis (triphenylphosphine) palladium (II) and its application as a novel, efficient and retrievable catalyst for the amination of aryl halides and stille cross-coupling reactions. [Link]

-

Kelly, P. F., et al. (2018). Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes. Molbank, 2018(2), M986. [Link]

-

Jurca, T., & Stephan, D. W. (2012). Synthesis and Characterization of trans Pd II Trimethylsilylchalcogenolates. ResearchGate. [Link]

-

Hahn, F. E., et al. (2005). Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. Organometallics, 24(22), 5327–5335. [Link]

-

Che, Z., et al. (2021). Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes. Molecules, 26(17), 5220. [Link]

-

Al-Masoudi, E. A. S., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(4), 11578-11591. [Link]

-

Hrobárik, P., et al. (2005). Crystal structure of trans-dichlorobis[3-(4-octyloxyphenyl)pyrazole]· palladium(II), PdCl2(C17H24N2O)2. ResearchGate. [Link]

-

TU Chemnitz. (2020, November 19). What is Single Crystal X-ray Diffraction? YouTube. [Link]

-

University of New England. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

Liao, C.-Y., & Lee, H. M. (2006). trans-Dichlorodipyridinepalladium(II). ResearchGate. [Link]

Sources

- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. trans-Dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rigaku.com [rigaku.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. m.youtube.com [m.youtube.com]